molecular formula C16H16F3N3O2 B2822088 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide CAS No. 2034231-04-2

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide

Cat. No. B2822088
CAS RN: 2034231-04-2
M. Wt: 339.318
InChI Key: ZEMDDVSEXFBZDL-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide, also known as DFOA, is a novel compound that has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Characterization of Semiaromatic Polyamides

Semiaromatic polyamides synthesized from difluorobenzamide monomers have been explored for their potential applications in scientific research due to their excellent thermal properties and good mechanical strength. The synthesis process involves nucleophilic polycondensation reactions, leading to polyamides with high glass transition temperatures and significant weight-loss temperatures, indicating their thermal stability. These materials also demonstrate good melt flowability, making them suitable for melting processing applications. The presence of dicyclohexane units contributes to the unique properties of these semiaromatic polyamides, which could be relevant in various research and industrial contexts, particularly where high-performance materials are required (Y. Guangming et al., 2016).

Applications in Drug Discovery

Fluorobenzamides, including structures related to difluorocyclohexyl oxadiazolyl methyl fluorobenzamides, have been extensively used in drug discovery programs, especially in the study of potent HIV integrase inhibitors. The use of 19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in supporting the selection of candidates for further development. This technique provides valuable insights into the metabolic fate and excretion balance of compounds, which is crucial for understanding their pharmacokinetic profiles and optimizing their therapeutic potential (E. Monteagudo et al., 2007).

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine structures has shown promising antimicrobial activities. These compounds, synthesized through conventional and microwave methods, exhibit significant activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group is essential for enhancing antimicrobial activity, suggesting the potential of such compounds in addressing microbial resistance issues (N. Desai et al., 2013).

Influence on Antibacterial Activity

Investigations into the influence of the heterocyclic central scaffold of tripartite difluorobenzamides on antibacterial activity against drug-resistant Staphylococcus aureus strains have been conducted. This research highlights the potential of modifying the central heterocyclic structure to enhance antibacterial efficacy, offering insights into designing new antibacterial agents capable of combating multidrug-resistant bacteria (Thibaut Barbier et al., 2022).

Mechanism of Action

Target of Action

The primary targets of the compound “N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide” are currently unknown .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Specific details on how environmental factors influence the action of “n-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide” are currently unknown .

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDDVSEXFBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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